molecular formula C7H12O3 B14376464 1-Propoxybut-2-yne-1,4-diol CAS No. 90332-48-2

1-Propoxybut-2-yne-1,4-diol

Cat. No.: B14376464
CAS No.: 90332-48-2
M. Wt: 144.17 g/mol
InChI Key: YDVYSCCQIHSTMK-UHFFFAOYSA-N
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Description

1-Propoxybut-2-yne-1,4-diol is an organic compound that features both an alkyne and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propoxybut-2-yne-1,4-diol typically involves the reaction of acetylene with formaldehyde in the presence of a catalyst such as copper acetylide. The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC≡CH} \rightarrow \text{HOCH}_2\text{C≡CCH}_2\text{OH} ] This reaction is exothermic and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The key objective is to minimize the concentration of formaldehyde in the resulting solutions to avoid unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

1-Propoxybut-2-yne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Hydrogenation of the alkyne group can yield saturated diols.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Propoxybut-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propoxybut-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Butyne-1,4-diol: Shares similar structural features but lacks the

Properties

CAS No.

90332-48-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-propoxybut-2-yne-1,4-diol

InChI

InChI=1S/C7H12O3/c1-2-6-10-7(9)4-3-5-8/h7-9H,2,5-6H2,1H3

InChI Key

YDVYSCCQIHSTMK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C#CCO)O

Origin of Product

United States

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